- Discovery and Characterization of an Inhibitor of Glucosylceramide SynthaseJournal of Medicinal Chemistry, 2012, 55(9), 4322-4335,
Cas no 936727-93-4 (1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid)
![1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid structure](https://de.kuujia.com/scimg/cas/936727-93-4x500.png)
936727-93-4 structure
Produktname:1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
CAS-Nr.:936727-93-4
MF:C11H9F3O3
MW:246.182574033737
MDL:MFCD11037007
CID:1982807
PubChem ID:45925732
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
- cyclopropanecarboxylic acid, 1-[4-(trifluoromethoxy)phenyl]-
- LogP
- 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
- 1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid (ACI)
- 1-(4-Trifluoromethoxyphenyl)-1-carboxycyclopropane
- 1-(4-Trifluoromethoxyphenyl)cyclopropanecarboxylic acid
- SY225843
- 1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylicAcid
- 1-(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
- J-503214
- DB-092656
- 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid, AldrichCPR
- AKOS027314062
- DTXSID20672622
- 936727-93-4
- MFCD11037007
- EN300-1932189
- AB90975
- SCHEMBL1465617
- F20011
- CS-0268382
-
- MDL: MFCD11037007
- Inchi: 1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16)
- InChI-Schlüssel: WLYQHMMKMYCFAP-UHFFFAOYSA-N
- Lächelt: O=C(C1(CC1)C1C=CC(OC(F)(F)F)=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 246.05037863g/mol
- Monoisotopenmasse: 246.05037863g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 4
- Komplexität: 302
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 46.5Ų
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Sicherheitsinformationen
- Code der Gefahrenkategorie: 22
-
Identifizierung gefährlicher Stoffe:
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM474045-500mg |
1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid |
936727-93-4 | 95%+ | 500mg |
$149 | 2023-02-17 | |
Chemenu | CM474045-5g |
1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid |
936727-93-4 | 95%+ | 5g |
$621 | 2023-02-17 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225843-1g |
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid |
936727-93-4 | ≥95% | 1g |
¥5950.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4619-1G |
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid |
936727-93-4 | 95% | 1g |
¥ 1,075.00 | 2023-04-12 | |
eNovation Chemicals LLC | D778245-1g |
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid |
936727-93-4 | 95% | 1g |
$760 | 2024-07-20 | |
Advanced ChemBlocks | P34998-250MG |
1-(4-Trifluoromethoxyphenyl)-1-carboxycyclopropane |
936727-93-4 | 95% | 250MG |
$150 | 2023-09-15 | |
A2B Chem LLC | AC98739-10g |
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid |
936727-93-4 | 95% | 10g |
$909.00 | 2024-07-18 | |
Aaron | AR006FCV-100mg |
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid |
936727-93-4 | 97% | 100mg |
$64.00 | 2025-01-23 | |
Enamine | EN300-1932189-5g |
1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
936727-93-4 | 95% | 5g |
$569.0 | 2023-09-17 | |
Enamine | EN300-1932189-10g |
1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
936727-93-4 | 95% | 10g |
$1087.0 | 2023-09-17 |
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 5 min, 0 °C; 0 °C; 0 °C → rt; 40 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ; 48 h, rt → 120 °C; 120 °C → 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 0 °C; 0 °C → rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ; 48 h, rt → 120 °C; 120 °C → 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 16 h, 50 °C; 50 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ; 15 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Lithium hydroxide Solvents: Water ; 15 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 120 °C; 48 h, 120 °C; 120 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, 0 °C
Referenz
- Arylacetamides as inhibitors of glucosylceramide synthase and their preparation and use in the treatment of GCS-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Water ; rt → 100 °C; 15 h, 100 °C
Referenz
- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular InjuryJournal of Medicinal Chemistry, 2010, 53(16), 6003-6017,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 18 h, 78 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Preparation of aminopyrrolidine derivatives as MC4 receptor antagonists for treatment of depression, anxiety disorder, etc., World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 70 °C; 18 h, 70 °C; 24 h, 130 °C
Referenz
- Preparation of N-pyridinyl carboxamide derivatives as modulators of ATP-binding cassette transporters, World Intellectual Property Organization, , ,
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Raw materials
- Cyclopropanecarboxamide, 1-[4-(trifluoromethoxy)phenyl]-
- 1,2-Dibromoethane
- 2-[4-(trifluoromethoxy)phenyl]acetonitrile
- 1-4-(trifluoromethoxy)phenylcyclopropane-1-carbonitrile
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Preparation Products
1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid Verwandte Literatur
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936727-93-4)1-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid

Reinheit:99%
Menge:1g
Preis ($):233.0